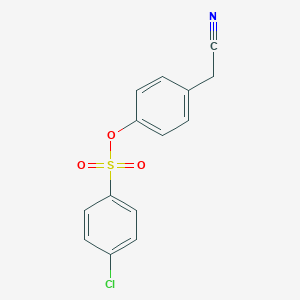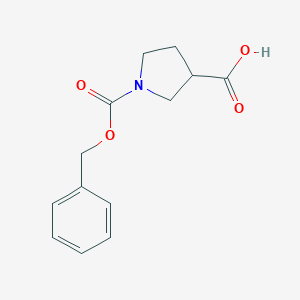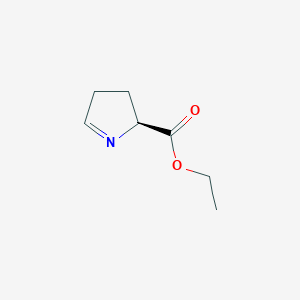
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, is a chemical compound that has been widely used in scientific research. It is a chiral compound that belongs to the pyrrole family and is commonly used as a building block in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the pyrrole ring. It has also been shown to exhibit antioxidant activity and inhibit the activity of certain enzymes.
Biochemische Und Physiologische Effekte
(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant activity, which can help to prevent oxidative damage to cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules and can also be used in the development of new synthetic methodologies. However, one limitation of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in scientific research. One direction is the development of new synthetic methodologies using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate as a starting material. Another direction is the study of its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate could be further studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase and butyrylcholinesterase.
Synthesemethoden
The synthesis of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate can be achieved through a variety of methods. One of the most common methods is the asymmetric hydrogenation of pyrrole-2-carboxylate using a chiral rhodium catalyst. Another method involves the condensation of (S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate acetoacetate and pyrrole in the presence of a base. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been widely used in scientific research due to its versatile nature. It is commonly used as a building block in the synthesis of various bioactive molecules, such as amino acids, peptides, and alkaloids. It has also been used as a starting material for the synthesis of pharmaceuticals, such as antihypertensive agents and anti-inflammatory drugs. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been used in the development of new synthetic methodologies and in the study of chirality.
Eigenschaften
CAS-Nummer |
172879-74-2 |
|---|---|
Produktname |
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
ethyl (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h5-6H,2-4H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
GIBYAWAMDZXFJS-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCC=N1 |
SMILES |
CCOC(=O)C1CCC=N1 |
Kanonische SMILES |
CCOC(=O)C1CCC=N1 |
Synonyme |
2H-Pyrrole-2-carboxylicacid,3,4-dihydro-,ethylester,(2S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

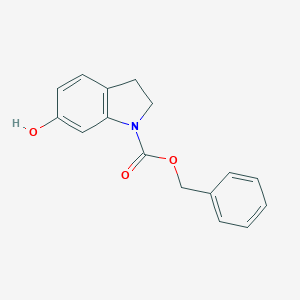
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
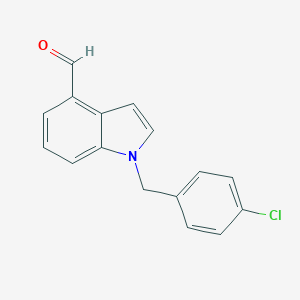
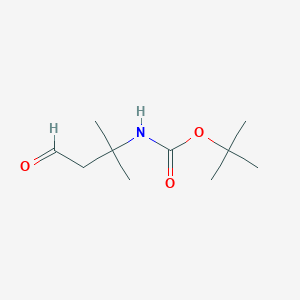
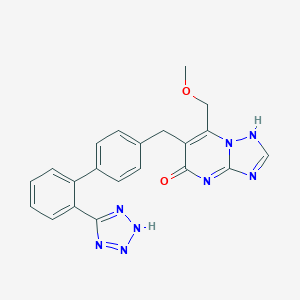
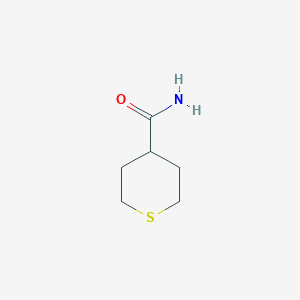
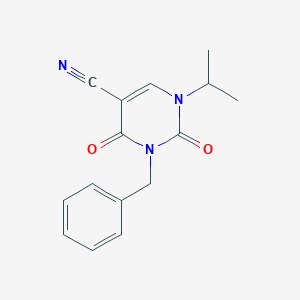
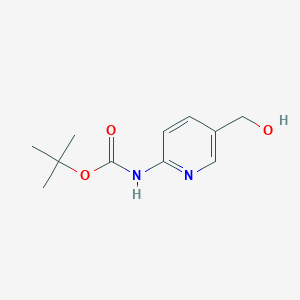
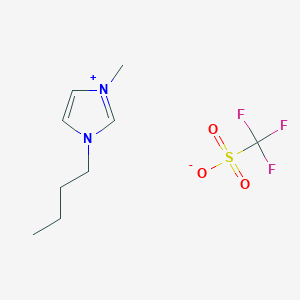
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
